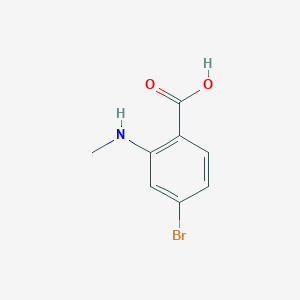

4-Bromo-2-(methylamino)benzoic acid

説明

BenchChem offers high-quality 4-Bromo-2-(methylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(methylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGBJEHMJNCALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 4-Bromo-2-(methylamino)benzoic acid (CAS 861526-61-6): Synthesis, Applications, and Impurity Profiling

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve dual, often contrasting, roles in the pharmaceutical lifecycle. 4-Bromo-2-(methylamino)benzoic acid (CAS: 861526-61-6) is a prime example of such a molecule. Structurally, it is a highly functionalized N-methylanthranilic acid derivative (). In early-stage drug discovery, it acts as a versatile electrophilic and nucleophilic scaffold for synthesizing novel therapeutics, such as MNK1/2 kinase inhibitors (1[1]). Conversely, in late-stage process chemistry, it is heavily monitored as Apalutamide Impurity 28 , a critical process-related degradation product in the manufacturing of antiandrogen medications (2[2]).

This whitepaper dissects the physicochemical properties, self-validating synthetic protocols, and analytical workflows associated with this critical compound.

Physicochemical Profiling & Structural Analysis

The utility of 861526-61-6 stems from its orthogonal reactivity. The C1-carboxylic acid allows for amidation, the C2-methylamino group can participate in cyclizations (e.g., benzimidazoles, quinazolinones), and the C4-bromine serves as an ideal handle for late-stage palladium-catalyzed cross-coupling.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Bromo-2-(methylamino)benzoic acid |

| CAS Number | 861526-61-6 |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to off-white solid |

| Key Structural Features | C1-Carboxylate, C2-Methylamine (sterically hindered), C4-Bromide (cross-coupling handle) |

Synthetic Methodologies & Causality

Synthesis of the Core Scaffold via SNAr

The most efficient and regioselective route to the anthranilic acid core is via Nucleophilic Aromatic Substitution (SNAr) (3[3]).

Causality & Logic: Starting from 4-bromo-2-fluorobenzoic acid, the C2-fluorine is highly activated by the strongly electron-withdrawing ortho-carboxylic acid. The C4-bromine remains completely unreactive under these conditions because it lacks strong ortho/para activating groups, ensuring perfect regioselectivity.

Step-by-Step Protocol:

-

Initiation: Charge a round-bottom flask with 4-bromo-2-fluorobenzoic acid (1.0 eq) and N,N-dimethylformamide (DMF)[3].

-

Nucleophilic Attack: Add 2M aqueous methylamine (5.0 eq) dropwise at room temperature[3]. Expert Insight: Excess methylamine is critical as it drives the equilibrium forward and acts as a sacrificial base to neutralize the generated HF, preventing the protonation and subsequent deactivation of the nucleophile.

-

Propagation: Stir the reaction at 60°C for 12–16 hours[3]. Self-validate completion by monitoring via LC-MS until the starting material mass is fully consumed.

-

Isolation: Cool to room temperature and acidify with 1M HCl to pH 3–4 to selectively precipitate the product. Filter, wash with cold water, and dry under vacuum to yield the pure title compound.

Downstream Functionalization: Amide Coupling

Coupling N-methylanthranilic acids is notoriously difficult due to the steric hindrance of the N-methyl group and internal hydrogen bonding. Standard carbodiimides (EDC/DCC) often result in poor yields.

Causality & Logic: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is required. HATU forms a highly reactive HOAt ester, overcoming the steric bulk of the ortho-methylamino group and ensuring rapid acylation without the need for prolonged heating (1[1]).

Step-by-Step Protocol (e.g., for MNK1/2 Inhibitor Scaffolds):

-

Dissolve 4-bromo-2-(methylamino)benzoic acid (1.0 eq) in anhydrous DMF[1].

-

Add N-methylmorpholine (NMM, 1.5 eq) and HATU (1.5 eq). Stir for 30 minutes at room temperature to pre-form the active ester[1].

-

Add the target amine (e.g., 1-methylpiperazine, 1.1 eq) and stir for 16 hours[1].

-

Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography[1].

Synthetic workflow and downstream diversification of CAS 861526-61-6.

Process Chemistry: Apalutamide Impurity 28

Apalutamide is a non-steroidal antiandrogen prescribed for the treatment of prostate cancer. During its multi-step synthesis or under forced degradation conditions, 861526-61-6 can emerge as Impurity 28 (2[2]). Tracking this impurity is an absolute regulatory requirement for ICH Q3A(R2) compliance to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Analytical Workflow for Impurity Tracking

To ensure the API is free from Impurity 28, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry is employed. The self-validating nature of this method relies on the unique isotopic signature of the bromine atom.

-

Column : C18 (150 x 4.6 mm, 3.5 µm) to handle the hydrophobic nature of the aromatic rings.

-

Mobile Phase : Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B) to ensure sharp peak shapes for the carboxylic acid.

-

Detection : UV at 240 nm (optimal for the anthranilic acid chromophore) and ESI-MS (m/z 230/232). Expert Insight: The ~1:1 ratio of the M and M+2 peaks in the mass spectrum provides definitive confirmation of the C4-bromine atom, distinguishing it from non-halogenated degradants.

Analytical workflow for the quantification of Apalutamide Impurity 28.

References

-

Title : Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof (EP2831079A1) Source : Google Patents URL :[1]

Sources

4-Bromo-2-(methylamino)benzoic acid (CAS 861526-61-6): Molecular Structure, Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-2-(methylamino)benzoic acid (CAS 861526-61-6) occupies a dual role of critical importance. To process chemists, it is rigorously monitored as Impurity 28 (or Impurity 49) in the synthesis of the blockbuster prostate cancer drug Apalutamide [1]. To discovery scientists, it serves as a highly versatile pharmacophore building block, enabling the synthesis of novel kinase modulators (e.g., MNK1/2) and metabolic transport inhibitors (e.g., MCT4) [2][3].

This technical guide dissects the structural logic of this molecule, the mechanistic causality behind its formation as an Active Pharmaceutical Ingredient (API) impurity, and provides self-validating experimental protocols for its utilization in novel drug design.

Molecular Architecture & Physicochemical Data

The utility of 4-Bromo-2-(methylamino)benzoic acid stems from its tri-functionalized benzene ring, which provides orthogonal handles for chemical diversification:

-

C1 Carboxyl Group: Primed for amide bond formation or esterification.

-

C2 Secondary Amine (Methylamino): Provides hydrogen-bond donor/acceptor capabilities and can participate in cyclization reactions.

-

C4 Bromo Group: An ideal bioisosteric handle that serves as a highly selective site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Quantitative Physicochemical Profile

| Property | Specification |

| IUPAC Name | 4-Bromo-2-(methylamino)benzoic acid |

| CAS Registry Number | 861526-61-6 |

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 230.06 g/mol |

| Canonical SMILES | CNC1=CC(Br)=CC=C1C(=O)O |

| Primary Industry Roles | Apalutamide Impurity 28 / Kinase Inhibitor Scaffold |

Mechanistic Origins as an API Impurity (Apalutamide)

In the industrial synthesis of Apalutamide, achieving high atom economy and minimizing defect pathways is paramount. The synthesis typically begins with 4-bromo-2-fluorobenzoic acid, which is converted to an acid chloride and subsequently amidated with methylamine to form 4-bromo-2-fluoro-N-methylbenzamide [1].

The Causality of Impurity Formation: Methylamine is a strong nucleophile. In the precursor molecule, the fluorine atom at the C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is situated ortho to the strongly electron-withdrawing carbonyl group. If the amidation reaction is subjected to excess methylamine or prolonged heating, the methylamine attacks the C2 position, forming a Meisenheimer complex and displacing the fluorine atom. Subsequent hydrolysis or direct side-reactions yield 4-Bromo-2-(methylamino)benzoic acid.

Because this impurity lacks the critical fluorine atom required for downstream thiohydantoin ring closure, it acts as a reaction dead-end and must be strictly quantified via LC-MS to ensure API compliance.

Fig 1: Mechanistic pathway of Impurity 28 formation during Apalutamide synthesis.

Synthetic Utility in Novel Therapeutics

Beyond its role as an impurity, this molecule is deliberately utilized in the synthesis of advanced therapeutics:

-

MNK1/2 Modulators: MAP Kinase-interacting kinases (MNK1/2) are critical in regulating eIF4E-mediated mRNA translation in oncology. Patents demonstrate the use of 4-Bromo-2-(methylamino)benzoic acid as a core scaffold. The carboxyl group is coupled with piperazine derivatives, while the bromo group is retained for late-stage functionalization to build bicyclic heterocycles [2].

-

MCT4 Inhibitors: Monocarboxylate transporter 4 (MCT4) is targeted to disrupt lactate efflux in tumor microenvironments. Researchers utilize the C4-bromo position of this molecule to perform Sonogashira couplings with alkynols, efficiently constructing the rigid, extended conjugated systems required for MCT4 active-site binding [3].

Self-Validating Experimental Protocol: Sterically Hindered Amide Coupling

When utilizing 4-Bromo-2-(methylamino)benzoic acid as a building block, standard carbodiimide coupling agents (like EDC/HOBt) often fail or result in poor yields due to the steric bulk of the ortho-methylamino group.

The Causal Solution: The protocol below utilizes HATU . HATU generates an HOAt active ester, where the pyridine nitrogen provides anchimeric assistance (neighboring group participation). This nitrogen hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating amidation despite steric hindrance [2].

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 4-Bromo-2-(methylamino)benzoic acid (1.0 eq, 1.0 g, 4.35 mmol) in anhydrous DMF (15 mL, ~0.3 M).

-

Deprotonation: Add N-Methylmorpholine (NMM) (1.5 eq, 660 mg, 6.52 mmol). Stir for 5 minutes at room temperature (RT). Note: NMM is chosen over DIPEA to minimize competitive steric clashes during the transition state.

-

Activation: Add HATU (1.5 eq, 2.48 g, 6.52 mmol) in one portion. Stir the reaction mixture at RT for 30 minutes to ensure complete formation of the active HOAt-ester.

-

Amidation: Add the target amine (e.g., 1-methylpiperazine) (1.1 eq, 4.78 mmol) dropwise. Stir at RT for 16 hours.

-

Self-Validation Checkpoint (IPC): Before proceeding to workup, inject a 5 µL aliquot into the LC-MS. The system is validated if the Total Ion Chromatogram (TIC) shows <5% of the m/z 230 [M+H]+ peak (starting material). If m/z 230 persists >5%, the system dictates an automatic spike of 0.5 eq HATU and 0.5 eq NMM, followed by 2 additional hours of stirring.

-

Workup: Dilute the mixture with Ethyl Acetate (50 mL). Wash sequentially with saturated NaHCO₃ (2 × 25 mL), distilled water (2 × 25 mL), and brine (25 mL) to remove DMF and HOAt byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Fig 2: Self-validating experimental workflow for sterically hindered amide coupling.

Analytical Validation Strategy

To accurately detect 4-Bromo-2-(methylamino)benzoic acid either as an API impurity or to monitor its consumption during synthesis, a high-resolution LC-MS method is required [4]. The following standardized gradient ensures baseline separation from fluorinated precursors.

| Parameter | Specification |

| Stationary Phase | Acquity CSH C18 (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in MS-Grade Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Gradient | 5% B to 95% B over 10.0 minutes |

| Flow Rate | 0.3 mL/min |

| Detection Mode | ESI+ (Target m/z: 230.0 [M+H]+) |

References

- Synthetic method of Apalutamide (CN107501237B). Google Patents.

- Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators and uses thereof (EP2831079A1). Google Patents.

-

Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology . Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

-

Apalutamide Compound Summary (CID 24872560) . PubChem, National Institutes of Health. Retrieved from:[Link]

4-Bromo-2-(methylamino)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(methylamino)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 4-Bromo-2-(methylamino)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology focuses on the nucleophilic aromatic substitution (SNAAr) of 4-bromo-2-fluorobenzoic acid with methylamine. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and strategic considerations for successful synthesis and purification.

Introduction: Significance of 4-Bromo-2-(methylamino)benzoic Acid

4-Bromo-2-(methylamino)benzoic acid (CAS No. 861526-61-6) is a substituted anthranilic acid derivative.[1] The unique arrangement of a carboxylic acid, a secondary amine, and a bromine atom on the benzene ring makes it a versatile building block in medicinal chemistry. The bromo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, while the amino and carboxylic acid moieties are crucial for forming amide bonds and other key pharmacophoric interactions. Its structural motifs are found in a range of biologically active molecules, underscoring the importance of robust and well-characterized synthetic routes.

Retrosynthetic Analysis and Pathway Selection

The primary disconnection for the synthesis of 4-Bromo-2-(methylamino)benzoic acid is the C-N bond between the aromatic ring and the methylamino group. Two principal strategies emerge from this analysis:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[2] It would involve the coupling of an aryl halide (such as 2,4-dibromobenzoic acid or methyl 4-bromo-2-chlorobenzoate) with methylamine. While effective, this method requires careful control of reaction conditions and the use of specialized ligands and a palladium catalyst.

-

Nucleophilic Aromatic Substitution (SNAAr): This pathway involves the displacement of a suitable leaving group on the aromatic ring by a nucleophile. Given the availability of 4-bromo-2-fluorobenzoic acid, the highly electronegative fluorine atom at the ortho position to the carboxylic acid makes the corresponding carbon atom electrophilic and susceptible to nucleophilic attack by methylamine.[3][4][5][6] This route is often more cost-effective and operationally simpler than transition metal-catalyzed methods.

For this guide, we will focus on the Nucleophilic Aromatic Substitution pathway due to its efficiency, atom economy, and the accessibility of the starting materials.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The chosen synthetic route commences with the commercially available 4-bromo-2-fluorobenzoic acid and proceeds via a one-step nucleophilic aromatic substitution with methylamine.

Reaction Mechanism

The reaction proceeds through a classic addition-elimination mechanism.[4][5][6] The methylamine, acting as the nucleophile, attacks the carbon atom bearing the fluorine atom. This attack is facilitated by the electron-withdrawing effect of the adjacent carboxylic acid and the bromine atom. The attack forms a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.[5] In the subsequent elimination step, the fluoride ion is expelled as the leaving group, and the aromaticity of the ring is restored, yielding the final product.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 4-Bromo-2-(methylamino)benzoic acid.

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Aqueous methylamine (40% w/w)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 2M

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (45.66 mmol) of 4-bromo-2-fluorobenzoic acid in 100 mL of dimethyl sulfoxide (DMSO).

-

Addition of Methylamine: To the stirred solution, slowly add 21.3 mL (228.3 mmol, 5 equivalents) of 40% aqueous methylamine. The addition should be performed at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous solution to a pH of 4-5 with 2M hydrochloric acid. A precipitate should form.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

-

Isolation of Crude Product:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with copious amounts of cold deionized water to remove any remaining salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

-

Data Presentation

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 112704-79-7 |

| Methylamine (40% aq.) | CH₅N | 31.06 | 74-89-5 |

| 4-Bromo-2-(methylamino)benzoic acid | C₈H₈BrNO₂ | 230.06 | 861526-61-6 |

Visualization of the Synthesis Pathway

The following diagram illustrates the transformation of 4-bromo-2-fluorobenzoic acid into 4-Bromo-2-(methylamino)benzoic acid.

Caption: Synthesis of 4-Bromo-2-(methylamino)benzoic acid via SNAAr.

Trustworthiness and Self-Validating Systems

The integrity of this protocol is ensured by several key factors:

-

Reaction Monitoring: The use of Thin Layer Chromatography (TLC) is crucial for monitoring the consumption of the starting material and the formation of the product. This allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

-

pH-Dependent Precipitation: The product is an amino acid and its solubility is highly dependent on pH. Acidification of the reaction mixture protonates the carboxylic acid, causing it to precipitate out of the aqueous solution, providing an effective method for initial purification.

-

Recrystallization: This final purification step is essential for removing any remaining impurities, yielding a product of high purity suitable for subsequent applications. The choice of a suitable solvent system is critical for obtaining high recovery of the purified compound.

Conclusion

The synthesis of 4-Bromo-2-(methylamino)benzoic acid via nucleophilic aromatic substitution of 4-bromo-2-fluorobenzoic acid offers a direct and efficient route to this valuable building block. The methodology presented in this guide is robust, scalable, and relies on readily available starting materials and reagents. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently produce high-purity 4-Bromo-2-(methylamino)benzoic acid for their drug discovery and development endeavors.

References

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Li, J., et al. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1135–1138. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 19.9: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Spectroscopic Profiling and Synthetic Utility of 4-Bromo-2-(methylamino)benzoic Acid in Modern Drug Discovery

The rational design of targeted therapeutics relies heavily on highly functionalized, geometrically constrained building blocks. Among these, 4-Bromo-2-(methylamino)benzoic acid (CAS: 861526-61-6) has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors [1]. As a halogenated derivative of N-methylanthranilic acid, it offers a unique trifunctional scaffold: a carboxylic acid for amide coupling, a secondary amine for conformational locking, and an aryl bromide for palladium-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of its spectroscopic data, synthetic methodology, and application in oncology drug development.

Physicochemical and Structural Profiling

To utilize this building block effectively, researchers must first establish a self-validating baseline of its physical and spectroscopic properties.

Table 1: Fundamental Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4-Bromo-2-(methylamino)benzoic acid |

| CAS Registry Number | 861526-61-6 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | Light orange to off-white solid |

Nuclear Magnetic Resonance (¹H NMR) Diagnostics

The ¹H NMR spectrum provides a definitive map of the molecule's regiochemistry. The electron-withdrawing and donating effects of the functional groups create a highly predictable and self-validating splitting pattern. Based on standard characterization at 400 MHz in CDCl₃ [1], the assignments are as follows:

Table 2: ¹H NMR (400 MHz, CDCl₃) Assignments and Causality

| Chemical Shift (δ) | Multiplicity & Coupling | Assignment | Mechanistic Causality |

| 7.82 ppm | d, J = 8.8 Hz, 1H | H-6 | Highly deshielded by the adjacent, electron-withdrawing carboxylic acid group. Exhibits strong ortho-coupling to H-5. |

| 6.86 ppm | d, J = 1.2 Hz, 1H | H-3 | Shielded by the electron-donating methylamino group. The small coupling constant confirms its meta-relationship to H-5. |

| 6.76 ppm | dd, J = 1.6, 8.4 Hz, 1H | H-5 | Exhibits both ortho-coupling (to H-6) and meta-coupling (to H-3), appearing as a distinct doublet of doublets. |

| 2.94 ppm | s, 3H | N-CH₃ | The N-methyl protons appear as a sharp singlet, confirming the successful mono-methylation of the amine. |

Vibrational Spectroscopy (FT-IR) Causality

Infrared spectroscopy reveals the functional group integrity and intramolecular dynamics of the scaffold. Drawing from the well-documented vibrational modes of its direct analog, N-methylanthranilic acid [2], the key structural markers are:

-

N-H Stretch (~3380 cm⁻¹): Confirms the presence of the secondary amine.

-

C=O Stretch (~1660–1680 cm⁻¹): The carbonyl stretching frequency is notably lower than that of typical aliphatic carboxylic acids (~1710 cm⁻¹). Causality: This shift is driven by strong intramolecular hydrogen bonding between the secondary amine (N-H) and the carbonyl oxygen (C=O), which weakens the C=O double bond character and shifts the absorption to a lower wavenumber.

-

C-Br Stretch (~1050 cm⁻¹): Validates the retention of the heavy halogen atom on the aromatic ring.

Mass Spectrometry (LC-MS)

The mass spectrum provides an immediate diagnostic for the presence of bromine. Because bromine exists in nature as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum displays a characteristic isotopic doublet at m/z 230 [M]⁺ and 232 [M+2]⁺ of equal intensity [1]. This isotopic signature is a self-validating tool for confirming that the halogen has not been inadvertently cleaved during upstream synthetic steps.

Synthetic Methodology: Lithium Methylamide-Mediated SNAr

The synthesis of 4-bromo-2-(methylamino)benzoic acid is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) of 4-bromo-2-fluorobenzoic acid.

Mechanistic Rationale: The fluorine atom, being highly electronegative, renders the ortho-carbon highly electrophilic. Furthermore, the adjacent carboxylic acid stabilizes the transient Meisenheimer complex. To achieve high yields and prevent unwanted aryne formation or decarboxylation, the reaction utilizes lithium methylamide at cryogenic temperatures (-78 °C) [1]. The extreme low temperature controls the exothermicity of the strong nucleophile, ensuring strict regiocontrol.

Step-by-Step Protocol

-

Nucleophile Generation: To a solution of methylamine (2 M in THF, 11.2 eq) at 0 °C, slowly add n-butyl lithium (2.5 M in hexanes, 8.8 eq). Stir the mixture for 1 hour at 0 °C to quantitatively form the highly reactive lithium methylamide.

-

Cryogenic SₙAr: Transfer the lithium methylamide solution via cannula to a pre-cooled (-78 °C) solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in THF.

-

Reaction & Quench: Stir the reaction mixture for 30 minutes at -78 °C. Quench the reaction strictly at -78 °C with excess 1N HCl. Causality: Quenching at cryogenic temperatures prevents thermal degradation of the product and immediately protonates the carboxylate to halt any further nucleophilic activity.

-

Isolation: Extract the aqueous layer with ethyl acetate (4x). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% CH₂Cl₂ to CH₂Cl₂/MeOH 93:7) to afford the product as a light orange solid (Yield: ~35%, LC-MS Purity: >94%).

Fig 1. Workflow and mechanistic pathway of the SNAr synthesis of 4-Bromo-2-(methylamino)benzoic acid.

Application in Targeted Therapeutics: The MNK1/2-eIF4E Axis

4-Bromo-2-(methylamino)benzoic acid is a foundational building block in the development of MAP kinase-interacting kinase (MNK1 and MNK2) inhibitors[1]. MNK1/2 are terminal kinases in the MAPK pathway responsible for phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Ser209.

Causality in Drug Design: Phosphorylated eIF4E drives the translation of weakly competitive, oncogenic mRNAs (e.g., c-Myc, Cyclin D1, VEGF) that promote tumor survival, angiogenesis, and metastasis [1]. Because MNK1/2 activity is largely dispensable for normal cellular development but critical for oncogenesis, it represents a highly selective therapeutic target.

By utilizing 4-bromo-2-(methylamino)benzoic acid, medicinal chemists can construct complex imidazopyridine or imidazopyrazine scaffolds. The bromo group serves as a synthetic handle for incorporating diverse aryl or heteroaryl groups via Suzuki or Sonogashira cross-couplings. Simultaneously, the methylamino and carboxylate groups are cyclized via amide coupling (e.g., using HATU/NMM) to form the core pharmacophore that competitively binds the ATP pocket of the MNK1/2 kinases.

Fig 2. Role of MNK1/2 inhibitors in blocking eIF4E-mediated oncogenic mRNA translation.

References

- Title: EP2831079A1 - Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof Source: Google Patents / European Patent Office URL

1H NMR spectrum of 4-Bromo-2-(methylamino)benzoic acid

Title: Structural Elucidation of 4-Bromo-2-(methylamino)benzoic Acid via High-Resolution 1H NMR Spectroscopy

Executive Summary

4-Bromo-2-(methylamino)benzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including MAP kinase-interacting kinase (MNK1/2) inhibitors[1]. Accurate structural characterization of this intermediate is critical for downstream synthetic success. This technical guide provides a comprehensive, causality-driven approach to the 1H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule. It details the electronic effects governing its chemical shifts, outlines a step-by-step methodology for spectral acquisition, and establishes a self-validating protocol for absolute signal confirmation.

Structural Dynamics and Electronic Causality

The 1H NMR spectrum of 4-bromo-2-(methylamino)benzoic acid is dictated by the competing electronic effects of its three substituents on the benzene ring. Understanding these effects is the foundation of predictive spectral analysis:

-

Carboxylic Acid (-COOH) at C-1: A strong electron-withdrawing group via both inductive (-I) and resonance (-M) effects. It heavily deshields the adjacent ortho proton (H-6), pushing it downfield.

-

Methylamino Group (-NHCH3) at C-2: A strong electron-donating group via resonance (+M), despite being inductively withdrawing. It significantly shields the ortho (H-3) and para (H-5) protons. The baseline NMR properties of this electron-donating core can be referenced against the parent compound, N-methylanthranilic acid[2].

-

Bromine (-Br) at C-4: A weak electron-withdrawing group via induction, but a weak electron-donating group via resonance. Its primary effect is a slight deshielding of the adjacent protons, but it also dictates the splitting pattern by eliminating the H-4 proton.

Intramolecular Hydrogen Bonding (Expert Insight): A defining structural feature of this molecule is the robust intramolecular hydrogen bond formed between the -NH proton and the carbonyl oxygen of the adjacent -COOH group. This interaction locks the molecule's conformation, forming a stable six-membered pseudo-ring. Consequently, the -NH proton is highly deshielded, shifting far downfield (~8.20 ppm) compared to typical secondary alkylamines (~1.5–2.5 ppm).

Experimental Methodology: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in the structural assignment, the following protocol is designed as a self-validating system. It goes beyond simple data collection by incorporating a chemical exchange step that definitively proves the identity of labile protons.

Step 1: Sample Preparation and Solvent Selection

-

Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Causality: DMSO-d6 is deliberately chosen over CDCl3. The high polarity of the carboxylic acid often leads to aggregation and poor solubility in chloroform. More importantly, DMSO strongly hydrogen-bonds with solute molecules, significantly slowing down the chemical exchange rate of the -NH and -COOH protons. This allows them to be observed as distinct, quantifiable signals rather than broad, unintegrable baseline humps.

Step 2: Filtration and Homogenization

-

Action: Pass the dissolved sample through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube.

-

Causality: Particulate matter and paramagnetic impurities cause localized magnetic field inhomogeneities. Filtration is mandatory to achieve the sharp line widths required to resolve the fine ~2.0 Hz meta-coupling between H-3 and H-5.

Step 3: Spectrometer Setup and Acquisition

-

Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform 3D gradient shimming on the 2H lock signal. Set a spectral width of at least 16 ppm, a 30° flip angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16 to 32 transients.

-

Causality: A wider spectral window (16 ppm) is required to capture the highly deshielded -COOH proton (~12.8 ppm). The 2.0-second relaxation delay ensures that the slowly relaxing exchangeable protons fully return to equilibrium between pulses, allowing for accurate integration.

Step 4: The Self-Validation Step (D2O Exchange)

-

Action: After acquiring the standard 1H spectrum, remove the tube, add 2 drops of deuterium oxide (D2O), shake vigorously for 30 seconds, and re-acquire the spectrum under identical parameters.

-

Causality: This establishes a self-validating loop. The labile -COOH and -NH protons will undergo rapid isotopic exchange with deuterium, causing their signals to disappear from the 1H spectrum. Furthermore, the -CH3 doublet will collapse into a sharp singlet, definitively proving that the methyl group was spin-coupled to the -NH proton.

Data Presentation and Spectral Assignment

The following table summarizes the quantitative NMR data, reflecting the electronic causality and coupling networks discussed above.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| -COOH | ~ 12.80 | Broad Singlet (br s) | N/A | 1H | Highly deshielded acidic proton; disappears upon D2O exchange. |

| -NH | ~ 8.20 | Broad Quartet (br q) | ~ 5.0 | 1H | Deshielded by intramolecular H-bonding with ortho-COOH; couples to -CH3. Disappears in D2O. |

| H-6 | ~ 7.83 | Doublet (d) | 8.5 | 1H | Deshielded by the ortho-COOH group; exhibits ortho-coupling to H-5. |

| H-5 | ~ 7.03 | Doublet of doublets (dd) | 8.5, 2.0 | 1H | Shielded by the para-NHCH3 group; ortho-coupled to H-6, meta-coupled to H-3. |

| H-3 | ~ 6.93 | Doublet (d) | 2.0 | 1H | Strongly shielded by the ortho-NHCH3 group; exhibits only meta-coupling to H-5. |

| -CH3 | ~ 2.85 | Doublet (d) | 5.0 | 3H | Aliphatic methyl attached to a heteroatom; couples to the adjacent -NH. Collapses to a singlet in D2O. |

Logical Relationships and Coupling Networks

The structural assignment is confirmed by mapping the spin-spin coupling networks. The diagram below illustrates the logical flow of signal assignment and the specific J-coupling relationships that validate the aromatic ring substitution pattern.

Logical assignment and coupling relationships of 1H NMR signals.

Conclusion

The 1H NMR spectrum of 4-bromo-2-(methylamino)benzoic acid is a textbook example of how competing electronic effects and intramolecular hydrogen bonding dictate chemical shifts. By utilizing DMSO-d6 to arrest proton exchange and employing a D2O shake for self-validation, researchers can achieve unambiguous structural confirmation of this critical pharmaceutical building block[3].

References

-

Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

- Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof (EP2831079A1).Google Patents.

-

N-Methylanthranilic acid | C8H9NO2 | CID 67069. PubChem - NIH. URL:[Link]

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-2-(methylamino)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-(methylamino)benzoic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple presentation of spectral data. It delves into the causal relationships between the molecular structure and the observed chemical shifts, offering field-proven insights into spectral interpretation, experimental design, and data validation. We will explore the electronic influence of the bromo, methylamino, and carboxyl substituents on the aromatic ring, present a detailed, self-validating protocol for sample analysis, and provide a complete, referenced assignment of the carbon signals.

Introduction: The Structural and Spectroscopic Significance of 4-Bromo-2-(methylamino)benzoic Acid

4-Bromo-2-(methylamino)benzoic acid is a substituted anthranilic acid derivative. Its structural complexity, featuring an electron-withdrawing bromine atom and a carboxylic acid group, alongside an electron-donating methylamino group, creates a rich and informative ¹³C NMR spectrum. Understanding this spectrum is crucial for verifying molecular identity, assessing purity, and predicting reactivity in synthetic and medicinal chemistry applications. The distinct electronic environment of each carbon atom allows for its unambiguous assignment, making ¹³C NMR an indispensable tool for its characterization.

Theoretical Underpinnings: Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shift (δ) of each carbon atom in 4-Bromo-2-(methylamino)benzoic acid is determined by its local electronic environment. The three substituents modulate the electron density of the aromatic ring through a combination of inductive and resonance effects.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing, both through induction (due to the electronegativity of the oxygen atoms) and resonance. It de-shields the ipso-carbon (C-1) and other carbons in conjugation, particularly the ortho and para positions.

-

Methylamino (-NHCH₃): The nitrogen atom's lone pair of electrons makes this group a strong resonance donor, increasing electron density at the ortho and para positions (C-3, C-5). This leads to a significant shielding effect (an upfield shift to lower ppm values).

-

Bromine (-Br): As a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect, which de-shields the carbon it is attached to (C-4). However, it also possesses lone pairs that can participate in resonance, acting as a weak donating group. The overall effect is a complex interplay of these two opposing forces.

These competing electronic effects result in a well-resolved spectrum where each aromatic carbon has a distinct chemical shift, allowing for full assignment.

Analysis and Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 4-Bromo-2-(methylamino)benzoic acid displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The assignments are based on established chemical shift ranges, substituent effects, and data from spectral databases.

Data Presentation: Chemical Shift Assignments

The following table summarizes the assigned chemical shifts for 4-Bromo-2-(methylamino)benzoic acid. The spectrum is typically acquired in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The solvent choice can slightly influence the chemical shifts, particularly for the carboxyl carbon, due to hydrogen bonding effects.

| Carbon Atom | Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | Carboxyl Carbon | 168 – 173 | The carbonyl carbon of a carboxylic acid is highly de-shielded and appears significantly downfield.[1][2] |

| C-2 | C-NHCH₃ | 150 – 155 | Ipso-carbon attached to the strongly electron-donating amino group. This is the most de-shielded aromatic carbon. |

| C-4 | C-Br | 110 – 115 | Ipso-carbon attached to bromine. The inductive effect de-shields this carbon, but its shift is upfield relative to C-2. |

| C-6 | CH | 133 – 138 | Aromatic methine ortho to the carboxylic acid group, experiencing its electron-withdrawing effect. |

| C-5 | CH | 128 – 132 | Aromatic methine ortho to the bromine atom and meta to the amino group. |

| C-1 | C-COOH | 115 – 120 | Quaternary carbon attached to the carboxylic acid. Shielded by the ortho amino group's strong donating effect. |

| C-3 | CH | 112 – 116 | Aromatic methine ortho to the amino group and meta to the bromine, experiencing strong shielding. |

| -CH₃ | Methyl Carbon | ~30 | Aliphatic carbon attached to nitrogen, appearing in the expected upfield region. |

Note: The exact chemical shifts can vary based on solvent and concentration. The ranges provided are typical for this class of compound.

Visualization of Substituent Effects

The following diagram illustrates the key electronic influences of the substituents on the aromatic ring, which dictate the observed chemical shifts.

Caption: Electronic effects governing carbon chemical shifts.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹³C NMR spectrum requires a meticulous and standardized approach. The following protocol is designed as a self-validating system to ensure data integrity.

Materials and Instrumentation

-

Analyte: 4-Bromo-2-(methylamino)benzoic acid (>98% purity).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), 99.8 atom % D.

-

Internal Standard: Tetramethylsilane (TMS), 0.03% v/v (often pre-added to deuterated solvents).

-

NMR Tubes: 5 mm high-precision NMR tubes.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Sample Preparation and Analysis

-

Sample Weighing and Dissolution:

-

Accurately weigh approximately 20-30 mg of the analyte.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height is sufficient to cover the detector coils (typically ~4 cm).

-

-

Spectrometer Setup and Shimming:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal indicates good shimming.

-

-

Acquisition of ¹³C Spectrum:

-

Load a standard ¹³C acquisition parameter set.

-

Key parameters to consider:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: A wide spectral width to encompass all expected signals (e.g., 0 to 220 ppm).[3]

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is crucial for allowing carbon nuclei, especially quaternary carbons, to relax.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 to 4096 scans) to achieve an adequate signal-to-noise ratio.

-

-

Initiate the acquisition.

-

-

Data Processing and Validation:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.0 ppm or by referencing the known solvent peak (e.g., DMSO-d₆ at 39.52 ppm). This step is a critical internal validation of chemical shift accuracy.

-

Integrate the peaks. While ¹³C integration is not typically quantitative, relative intensities can provide clues, as quaternary carbons often appear weaker.

-

Workflow Diagram

Caption: Standard Operating Procedure for ¹³C NMR Analysis.

Conclusion and Best Practices

The ¹³C NMR spectrum of 4-Bromo-2-(methylamino)benzoic acid is a powerful analytical tool that provides direct, unambiguous evidence of its carbon skeleton. A thorough understanding of substituent effects is paramount for accurate spectral assignment. By following a robust and self-validating experimental protocol, researchers can ensure the acquisition of high-quality, reliable data essential for chemical synthesis, quality control, and advanced research applications. For complex assignments or structural elucidation, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) or 2D techniques (HSQC, HMBC) can provide further correlational evidence.

References

-

Doc Brown's CHEMISTRY. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Retrieved from [Link]

-

Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

University of Delhi. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. bhu.ac.in [bhu.ac.in]

Mass Spectrometry of 4-Bromo-2-(methylamino)benzoic Acid: Mechanistic Profiling and LC-MS/MS Method Development

Executive Summary

4-Bromo-2-(methylamino)benzoic acid (C₈H₈BrNO₂) is a specialized halogenated anthranilic acid derivative. In modern medicinal chemistry, it serves as a critical synthetic intermediate—most notably in the design and synthesis of MAP kinase-interacting kinase (MNK1/2) inhibitors targeting oncogenic pathways . For analytical scientists and drug development professionals, the accurate mass spectrometric characterization of this compound is essential for impurity profiling, pharmacokinetic (PK) tracking, and verifying synthetic fidelity.

This technical guide bypasses generic LC-MS overviews to provide an in-depth analysis of the molecule's electrospray ionization (ESI) behavior, its collision-induced dissociation (CID) pathways governed by the "ortho-effect", and a self-validating experimental protocol for quantitative analysis.

Molecular & Physicochemical Profiling

The structural topology of 4-bromo-2-(methylamino)benzoic acid dictates its behavior in the mass spectrometer. The molecule features a benzoic acid core, a secondary amine (N-methyl) at the ortho position, and a heavy bromine atom at the para position relative to the amine.

-

Molecular Formula : C₈H₈BrNO₂

-

Average Molecular Weight : 230.06 g/mol

-

Monoisotopic Mass (⁷⁹Br) : 228.9738 Da

-

Ionization Modality : The compound exhibits excellent ionization efficiency in both polarities. In ESI(+), the secondary amine acts as the primary protonation site, yielding a robust [M+H]+ ion. In ESI(-), the carboxylic acid readily deprotonates to form [M-H]-.

The Isotopic Advantage: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, the intact molecular ion appears as a distinct isotopic doublet separated by exactly 2 Da (m/z 230 and 232 in positive mode). This 1:1 doublet acts as an intrinsic mass filter, allowing analytical chemists to easily distinguish the target analyte from complex biological or synthetic matrix background noise.

Mechanistic Mass Spectrometry: The Ortho-Effect & Halogen Cleavage

Understanding the causality behind fragmentation is the cornerstone of expert mass spectrometry. The CID of 4-bromo-2-(methylamino)benzoic acid is not random; it is strictly governed by the spatial arrangement of its functional groups.

Pathway A: The Ortho-Effect (Dehydration) In ortho-substituted benzoic acids, the proximity of the functional groups facilitates unique gas-phase rearrangements. Protonation of the carboxylic acid hydroxyl group is followed by nucleophilic assistance from the adjacent N-methylamino group. This six-membered transition state expels a neutral water molecule (-18 Da), forming a highly stable, resonance-stabilized benzoxazinone-like acylium ion at m/z 212 (⁷⁹Br) and 214 (⁸¹Br). This transition is highly diagnostic for ortho-substituted anilines .

Pathway B: Decarboxylation Alternatively, the [M+H]+ precursor can undergo a direct loss of carbon dioxide (-44 Da) to yield a protonated 4-bromo-N-methylaniline fragment at m/z 186 / 188. This pathway is thermodynamically driven by the electron-donating nature of the amine, which stabilizes the resulting aromatic system.

Pathway C: Deep Halogen Cleavage At higher collision energies, secondary fragmentation of the acylium ion (m/z 212/214) triggers the loss of a hydrogen bromide neutral (HBr, 80/82 Da). Because both isotopes lose their respective bromine mass, the isotopic doublet collapses into a single, highly conjugated even-electron product ion at m/z 132.

ESI-MS/MS CID fragmentation pathways of 4-bromo-2-(methylamino)benzoic acid.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in quantitative workflows, the following step-by-step protocol employs a self-validating system. By monitoring the parallel transitions of both bromine isotopes, analysts can mathematically rule out false positives.

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of the biological matrix or synthetic reaction mixture into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of ice-cold Acetonitrile spiked with a stable-isotope internal standard (e.g., ¹³C-labeled analog) to precipitate proteins and quench enzymatic activity.

-

Vortex vigorously for 30 seconds to ensure complete matrix disruption.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clarified supernatant to an LC autosampler vial.

Step 2: UHPLC Separation Parameters

-

Column : C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

-

Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile.

-

Gradient : 5% B to 95% B over 3.0 minutes.

Step 3: Triple Quadrupole MRM Setup Configure the mass spectrometer to monitor parallel Multiple Reaction Monitoring (MRM) transitions for both the ⁷⁹Br and ⁸¹Br isotopes. Validation Rule: A positive identification must exhibit exact chromatographic co-elution of both transitions, and the integrated peak area ratio of the ⁷⁹Br transition to the ⁸¹Br transition must be approximately 1:1.

Self-validating LC-MS/MS workflow utilizing bromine isotopic doublets.

Quantitative Data & Diagnostic Transitions

The table below summarizes the exact monoisotopic masses and optimized MRM transitions for ESI(+) analysis. Note: For standard unit-resolution quadrupole instruments, masses are rounded to one decimal place. High-resolution mass spectrometry (HRMS) workflows should utilize the exact masses provided.

| Species / Transition | Isotope | Precursor m/z [M+H]+ | Product m/z | Neutral Loss | Recommended CE |

| Quantifier (Dehydration) | ⁷⁹Br | 229.98 | 211.97 | 18 Da (H₂O) | 15 eV |

| Qualifier 1 (Dehydration) | ⁸¹Br | 231.98 | 213.97 | 18 Da (H₂O) | 15 eV |

| Qualifier 2 (Decarboxylation) | ⁷⁹Br | 229.98 | 185.99 | 44 Da (CO₂) | 20 eV |

| Qualifier 3 (Decarboxylation) | ⁸¹Br | 231.98 | 187.99 | 44 Da (CO₂) | 20 eV |

| Deep Fragmentation | Mixed | 229.98 | 132.05 | 98 Da (H₂O + HBr) | 35 eV |

References

- Source: Google Patents (EP2831079A1)

-

Title: N-Methylanthranilic acid (CID 67069) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

FT-IR Spectroscopic Characterization of 4-Bromo-2-(methylamino)benzoic Acid: A Technical Guide

Executive Summary

4-Bromo-2-(methylamino)benzoic acid (CAS: 861526-61-6) is a highly functionalized anthranilic acid derivative utilized extensively as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and androgen receptor antagonists[1]. Accurate structural validation of this compound is critical for downstream synthetic fidelity. This whitepaper provides an in-depth, mechanistically grounded guide to the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 4-Bromo-2-(methylamino)benzoic acid, detailing the causality behind its vibrational modes and establishing a self-validating protocol for empirical analysis.

Molecular Architecture & Vibrational Causality

To interpret the FT-IR spectrum of 4-Bromo-2-(methylamino)benzoic acid, one must first deconstruct its electronic and spatial environment. The molecule features a 1,2,4-trisubstituted benzene ring bearing three distinct functional groups: a carboxylic acid ( −COOH ), a secondary amine ( −NHCH3 ), and a heavy halogen ( −Br ).

The spectral signature of this compound is heavily dictated by intramolecular hydrogen bonding . In anthranilic acid derivatives, the presence of the carboxyl group ortho to the amino group fundamentally alters the geometry and force constants of the molecule[2]. The secondary amine's hydrogen acts as a donor to the carbonyl oxygen of the carboxylic acid, creating a stable six-membered pseudo-ring.

Mechanistic Impacts on the IR Spectrum:

-

Carbonyl Weakening: The intramolecular hydrogen bond draws electron density away from the C=O double bond, lengthening it and reducing its force constant. Consequently, the carbonyl stretching frequency shifts to a lower wavenumber than typically observed in isolated benzoic acids[2].

-

Amine Shift: The N−H bond is simultaneously weakened by this interaction, shifting its stretching frequency downward while sharpening the peak relative to primary amines[3].

-

Heavy Atom Effect: The bromine atom at the para position (relative to the amine) exerts an inductive electron-withdrawing effect, but its primary impact on the IR spectrum is its massive atomic weight, which drives the C−Br stretching mode deep into the low-frequency fingerprint region (< 700 cm⁻¹).

Characteristic FT-IR Spectral Regions

Based on the foundational spectroscopic behavior of N-methylanthranilic acid[4] and related halogenated derivatives, the FT-IR spectrum is segmented into three diagnostic regions.

The High-Frequency Region (3500 – 2500 cm⁻¹)

This region is dominated by heteroatom-hydrogen stretching vibrations.

-

O-H Stretch (Carboxylic Acid): In the solid state, the carboxylic acid groups form intermolecular hydrogen-bonded dimers. This results in an extremely broad, intense absorption band spanning from ~3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the aliphatic C−H stretches.

-

N-H Stretch (Secondary Amine): Unlike primary amines which show symmetric and asymmetric doublet peaks, the secondary −NHCH3 group presents a single, distinct peak. Due to the ortho-carbonyl hydrogen bonding, this peak typically emerges around 3350–3320 cm⁻¹ [2].

-

C-H Stretches: Aromatic sp2 C−H stretching vibrations manifest as weak bands just above 3000 cm⁻¹ (e.g., 3085–3017 cm⁻¹)[3]. The aliphatic sp3 C−H stretches from the N-methyl group appear between 2980–2850 cm⁻¹, though they may be partially masked by the broad O−H envelope.

The Double Bond Region (1750 – 1500 cm⁻¹)

-

C=O Stretch: Solid-state FT-IR of substituted aminobenzoic acids typically reveals C=O absorption bands in the range of 1650 to 1672 cm⁻¹[5]. For 4-Bromo-2-(methylamino)benzoic acid, the conjugation with the aromatic ring combined with the strong intramolecular hydrogen bond pushes this peak to the lower end of this spectrum (~1660 cm⁻¹ ).

-

Aromatic C=C Stretches: Skeletal ring vibrations occur as a series of sharp, medium-intensity peaks around 1600 cm⁻¹, 1580 cm⁻¹, and 1450 cm⁻¹ .

The Fingerprint & Halide Region (1500 – 400 cm⁻¹)

-

C-N and C-O Stretches: The aryl- N stretch appears in the 1350–1250 cm⁻¹ range, while the carboxylic C−O stretch, coupled with O−H in-plane bending, presents a strong band between 1320–1210 cm⁻¹.

-

C-Br Stretch: The presence of the aryl bromide is confirmed by a strong absorption band corresponding to the C−Br stretch, typically found between 650–500 cm⁻¹ .

-

Out-of-Plane (OOP) Bending: The 1,2,4-trisubstitution pattern of the benzene ring yields a highly characteristic C−H OOP bending mode. An isolated hydrogen (between the Br and the amine) produces a sharp peak around 850–800 cm⁻¹ , while the two adjacent hydrogens produce a peak around 800–750 cm⁻¹ .

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative data for 4-Bromo-2-(methylamino)benzoic acid to facilitate rapid empirical comparison.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality / Assignment |

| O-H (Carboxyl) | 3300 – 2500 | Broad, Strong | Intermolecular H-bonding (solid-state dimerization). |

| N-H (Sec. Amine) | 3350 – 3320 | Sharp, Medium | Shifted due to intramolecular H-bond with ortho C=O. |

| C-H (Aromatic) | 3100 – 3000 | Weak, Multiple | sp2 C-H stretching of the trisubstituted ring. |

| C-H (Aliphatic) | 2980 – 2850 | Weak to Medium | sp3 C-H stretching from the N-methyl group. |

| C=O (Carbonyl) | 1670 – 1650 | Strong, Sharp | Lowered frequency due to conjugation and H-bonding. |

| C=C (Aromatic) | 1600, 1580, 1450 | Medium, Sharp | Aromatic skeletal vibrations. |

| C-N (Amine) | 1350 – 1250 | Medium | Aryl-N stretching mode. |

| C-O (Carboxyl) | 1320 – 1210 | Strong | Coupled with O-H in-plane bending. |

| C-H (OOP Bend) | 850 – 800, 800 – 750 | Strong, Sharp | Diagnostic for 1,2,4-trisubstituted benzene rings. |

| C-Br (Halide) | 650 – 500 | Strong, Sharp | Heavy atom effect drastically lowers stretching frequency. |

Self-Validating Experimental Protocols

To ensure data integrity, the acquisition of the FT-IR spectrum must follow a self-validating protocol. Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pelleting for this compound, as carboxylic acids can occasionally undergo pressure-induced ion exchange with KBr matrices, leading to artifactual carboxylate salt peaks (~1550 cm⁻¹).

Step-by-Step ATR-FTIR Methodology

-

Crystal Preparation & Background Scan:

-

Clean the diamond or ZnSe ATR crystal with highly volatile, IR-transparent solvents (e.g., isopropanol or acetone). Allow to evaporate completely.

-

Self-Validation Check: Acquire a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). The baseline must be flat. If residual water (~3450 cm⁻¹ and 1640 cm⁻¹) or excessive CO2 (~2350 cm⁻¹) is detected, re-clean and purge the optical bench.

-

-

Sample Application:

-

Place 1–2 mg of crystalline 4-Bromo-2-(methylamino)benzoic acid directly onto the center of the ATR crystal.

-

-

Pressure Application (Causality):

-

Apply consistent pressure using the ATR anvil. Mechanistic Note: Intimate contact is required because the IR beam relies on an evanescent wave that penetrates only 0.5 to 2 µm into the sample. Poor contact results in artificially low signal-to-noise ratios and distorted peak intensities.

-

-

Spectral Acquisition:

-

Scan the sample using identical parameters to the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32–64 co-added scans).

-

-

Data Processing:

-

Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (peaks at lower wavenumbers naturally appear more intense in uncorrected ATR spectra).

-

Workflow Visualization

The following diagram illustrates the logical decision matrix and quality control checkpoints required for rigorous FT-IR analysis of this compound.

Figure 1: Self-validating FT-IR spectral acquisition and QC workflow.

Conclusion

The FT-IR spectrum of 4-Bromo-2-(methylamino)benzoic acid is a direct reflection of its complex internal electronics. The defining features—a lowered C=O stretch (~1660 cm⁻¹) and a sharpened, shifted N−H stretch (~3350 cm⁻¹)—are the direct result of robust intramolecular hydrogen bonding. By combining these high-frequency markers with the diagnostic 1,2,4-trisubstituted out-of-plane bending modes and the heavy-atom C−Br stretch in the fingerprint region, analytical scientists can definitively validate the structural integrity of this critical pharmaceutical intermediate.

References

- PubChem - NIH. "N-Methylanthranilic acid | C8H9NO2 | CID 67069". National Center for Biotechnology Information.

- The Journal of Physical Chemistry A - ACS Publications. "Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet".

- DergiPark. "Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid".

- Journal of Medicinal Chemistry - ACS Publications. "Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology".

- SciSpace. "Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)".

Sources

Solubility Profiling and Solvent Matrix Engineering for 4-Bromo-2-(methylamino)benzoic acid

A Technical Whitepaper on Physicochemical Behavior and Experimental Workflows

Executive Summary

4-Bromo-2-(methylamino)benzoic acid (CAS: 861526-61-6) is a highly specialized synthetic intermediate utilized extensively in the development of advanced pharmaceutical agents, notably in the synthesis of bicyclic heterocyclic derivatives acting as MNK1 and MNK2 kinase modulators[1]. With a molecular formula of C8H8BrNO2 and a molecular weight of 230.06 g/mol , understanding its thermodynamic solubility profile across various organic solvents is paramount. This guide provides an authoritative framework for predicting, measuring, and leveraging the solubility of this compound to optimize reaction kinetics, purification workflows, and formulation strategies.

Physicochemical Causality: Structural Drivers of Solubility

To engineer an effective solvent matrix, one must first understand the structural causality dictating the compound's solvation thermodynamics. The solubility behavior of 4-Bromo-2-(methylamino)benzoic acid is governed by the interplay of three primary functional groups:

-

Carboxylic Acid (-COOH): This moiety acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). In non-polar solvents, the carboxylic acid groups of adjacent molecules tend to form stable intermolecular dimers. This dimerization significantly increases the crystal lattice energy, resulting in poor solubility in non-polar environments.

-

Secondary Amine (-NHCH 3 ): Positioned ortho to the carboxylic acid, this group facilitates strong intramolecular hydrogen bonding . The formation of this pseudo-six-membered ring partially masks the HBD/HBA capacity of the molecule from the bulk solvent. Consequently, the molecule exhibits slightly higher lipophilicity and altered solvation dynamics compared to its para or meta isomers, as the internal H-bond must be broken by competing protic solvents for dissolution to occur.

-

Bromophenyl Core: The heavy halogen atom imparts significant lipophilicity (elevating the LogP) and dominant dispersive (van der Waals) interactions. This structural feature severely limits aqueous solubility while driving affinity for moderately polar to polar organic solvents that can solvate the bulky aromatic ring.

Empirical Solvent Matrix & Quantitative Profiling

Based on structural thermodynamics and empirical synthetic data, the solubility of this compound can be categorized across different solvent classes. Synthetic protocols for amide coupling utilizing this compound successfully employ polar aprotic solvents like N,N-Dimethylformamide (DMF) at concentrations exceeding 66 mg/mL (e.g., 1.0 g dissolved in 15 mL DMF)[1].

| Solvent Category | Representative Solvents | Estimated Solubility (25°C) | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | > 50 mg/mL | High dielectric constant and strong HBA capacity effectively disrupt the crystal lattice and solvate the polar moieties without requiring HBD interactions. |

| Polar Protic | Methanol, Ethanol | 10 - 50 mg/mL | Capable of competing with the compound's intramolecular H-bonds via strong HBD/HBA interactions. Excellent for recrystallization workflows. |

| Moderately Polar | Ethyl Acetate (EtOAc), DCM | 1 - 10 mg/mL | Solvates the lipophilic bromophenyl core but lacks the H-bonding strength to fully disrupt intermolecular carboxylic dimers. |

| Non-Polar | Hexane, Heptane | < 0.1 mg/mL | Insufficient dispersive forces to overcome the high lattice energy of the polar functional groups. Used primarily as anti-solvents for precipitation. |

Experimental Protocol: Thermodynamic Solubility Determination

To establish precise solubility parameters for process chemistry, a self-validating thermodynamic shake-flask methodology coupled with HPLC-UV is required. This protocol ensures that true equilibrium is reached, avoiding the kinetic artifacts common in rapid-dissolution assays.

Step-by-Step Methodology:

-

Saturation & Dispensing: Accurately weigh ~50 mg of 4-Bromo-2-(methylamino)benzoic acid into a 2.0 mL chemically resistant Eppendorf tube. Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if the solid dissolves completely, add more compound in 10 mg increments until saturation is visually confirmed.

-

Isothermal Equilibration: Seal the tubes and place them in a thermomixer. Agitate at 800 rpm at a strictly controlled 25.0 ± 0.1 °C.

-

Self-Validation Check: Prepare duplicate samples and measure one at 24 hours and the other at 48 hours. Equilibrium is validated only if the concentration difference between the two time points is < 5%.

-

-

Phase Separation: Transfer the tubes to a temperature-controlled centrifuge pre-set to 25°C. Centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid, ensuring the supernatant is completely free of micro-particulates.

-

Dilution & Quantification: Carefully aspirate a 10 µL aliquot of the clear supernatant. Dilute the aliquot with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear range of your calibration curve. Quantify using HPLC-UV at the compound's λmax (typically ~254 nm).

Process Visualization: Solubility Workflow

Fig 1. Thermodynamic solubility measurement workflow for 4-Bromo-2-(methylamino)benzoic acid.

Strategic Applications in Synthetic Workflows

The solubility profile directly dictates the design of synthetic routes involving this compound.

-

Amide Coupling Reactions: When coupling the carboxylic acid with amines (e.g., 1-methylpiperazine), polar aprotic solvents like DMF are mandatory. The high solubility (>66 mg/mL) ensures a homogeneous reaction mixture, which is critical for the rapid kinetics of coupling reagents like HATU and organic bases like N-methylmorpholine (NMM)[1].

-

Liquid-Liquid Extraction (Workup): Post-reaction, the DMF mixture is typically diluted with a moderately polar solvent like Ethyl Acetate (EtOAc)[1]. Because the starting acid has limited solubility in EtOAc compared to the highly lipophilic amide product, EtOAc serves as an excellent organic phase. Washing the EtOAc layer with water and brine effectively partitions the DMF, water-soluble coupling byproducts, and any unreacted polar starting materials into the aqueous phase, leaving the purified product in the organic layer[1].

References[2] Title: CAS 861526-61-6 - Sigma-Aldrich

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-(methylamino)benzoic Acid, with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to 4-Bromo-2-(methylamino)benzoic Acid

4-Bromo-2-(methylamino)benzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom, a methylamino group, and a carboxylic acid moiety on a benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 4-Bromo-2-(methylamino)benzoic acid | |

| CAS Number | 861526-61-6 | |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Physical Form | Solid |

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. Therefore, the accurate determination of the melting point of 4-Bromo-2-(methylamino)benzoic acid is a critical first step in its quality control and characterization.

Methodologies for Melting Point Determination

The choice of methodology for melting point determination depends on the required accuracy, the amount of sample available, and the nature of the material. Two primary techniques are widely employed in modern research laboratories: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

The capillary method is a traditional and accessible technique for determining the melting point of a solid. The principle involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and visually observing the temperature at which the substance melts.

-

Sample Preparation:

-

Ensure the 4-Bromo-2-(methylamino)benzoic acid sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary to achieve a uniform, fine powder.

-

Tamp the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Invert the capillary tube and tap it gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of a melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed on a separate sample.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely liquefied (the clear point).

-

The recorded range between these two temperatures constitutes the melting range of the sample.

-

Caption: Workflow for determining the melting point of 4-Bromo-2-(methylamino)benzoic acid using the capillary method.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC provides a more quantitative and objective determination of the melting point and can also yield information about the enthalpy of fusion.

The sample and an inert reference (usually an empty pan) are heated in separate pans within the DSC instrument. As the temperature increases, the instrument measures the amount of heat required to maintain both the sample and the reference at the same temperature. When the sample melts, it undergoes an endothermic phase transition, requiring more energy to maintain the temperature increase. This results in a detectable difference in heat flow, which is recorded as a peak on the DSC thermogram. The onset temperature of this peak is typically taken as the melting point.

-

Sample Preparation:

-

Accurately weigh a small amount of the 4-Bromo-2-(methylamino)benzoic acid sample (typically 1-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press.

-

-

Instrument Setup and Measurement:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation of the sample.

-

Program the instrument with the desired temperature profile. A typical profile would involve an initial isothermal period, followed by a heating ramp (e.g., 10°C/min) through the expected melting range, and a final isothermal period.

-

Initiate the thermal scan.

-

-

Data Analysis:

-